molecular formula C12H22N2O2 B13240660 Piperidin-2-ylmethylpiperidine-1-carboxylate

Piperidin-2-ylmethylpiperidine-1-carboxylate

Cat. No.: B13240660
M. Wt: 226.32 g/mol
InChI Key: NLCZXEHGQNMZJP-UHFFFAOYSA-N
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Description

Piperidin-2-ylmethylpiperidine-1-carboxylate is a compound that belongs to the piperidine family, which is a class of organic compounds containing a six-membered ring with one nitrogen atom. Piperidine derivatives are widely used in medicinal chemistry due to their diverse biological activities and pharmacological properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of piperidin-2-ylmethylpiperidine-1-carboxylate typically involves the reaction of piperidine derivatives with appropriate reagents under controlled conditions. One common method involves the use of phenylsilane, which promotes the formation and reduction of imine, initiates cyclization, and reduces the piperidinone intermediate with an iron complex as a catalyst . This method is efficient for the preparation of various piperidine derivatives.

Industrial Production Methods

Industrial production of this compound often involves multi-step synthesis processes that are optimized for high yield and purity. These processes may include hydrogenation, cyclization, cycloaddition, annulation, and amination reactions .

Chemical Reactions Analysis

Types of Reactions

Piperidin-2-ylmethylpiperidine-1-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like iodine(III) and reducing agents like phenylsilane. Reaction conditions often involve the use of catalysts such as iron complexes and controlled temperatures to ensure high yields and selectivity .

Major Products

The major products formed from these reactions include substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Scientific Research Applications

Piperidin-2-ylmethylpiperidine-1-carboxylate has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of piperidin-2-ylmethylpiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can perform several biological processes, such as the release of reactive oxygen species (ROS), activation of mitochondrial cytochrome C, and modulation of protein expression levels . These actions contribute to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to piperidin-2-ylmethylpiperidine-1-carboxylate include:

    Piperine: An alkaloid found in black pepper with antioxidant and anticancer properties.

    Evodiamine: A piperidine alkaloid with antiproliferative effects on cancer cells.

    Matrine: A piperidine derivative with anti-inflammatory and anticancer activities.

    Berberine: A piperidine alkaloid with antimicrobial and anticancer properties.

Uniqueness

This compound is unique due to its specific chemical structure and the diverse range of reactions it can undergo. Its ability to form various substituted piperidines and its potential therapeutic applications make it a valuable compound in scientific research and industrial applications .

Biological Activity

Piperidin-2-ylmethylpiperidine-1-carboxylate is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores the compound's synthesis, biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Synthesis

This compound is a piperidine derivative characterized by a piperidine ring structure with a carboxylate group. The synthesis of this compound typically involves the reaction of piperidine derivatives with carboxylic acids or their derivatives under controlled conditions. The specific synthetic pathways may vary, but they generally aim to enhance the compound's solubility and bioavailability.

Pharmacological Spectrum

Research indicates that piperidine derivatives, including this compound, exhibit a broad spectrum of biological activities. These include:

  • Anti-inflammatory effects : The compound shows potential in inhibiting pro-inflammatory cytokines, which are crucial in various inflammatory diseases.
  • Neuroprotective properties : Some studies suggest that it may protect neuronal cells from degeneration, making it a candidate for treating neurodegenerative disorders.
  • Antimicrobial and antiviral activities : Preliminary data indicate efficacy against certain bacterial and viral strains.

The mechanisms through which this compound exerts its effects are multifaceted:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit various enzymes involved in inflammation and cellular signaling pathways, including kinases and proteases .
  • Modulation of Neurotransmitter Uptake : It affects neurotransmitter systems, potentially enhancing synaptic transmission and providing neuroprotective effects .
  • Membrane Stabilization : Piperidine derivatives can stabilize cellular membranes, which may contribute to their protective effects against cellular damage .

Data Table: Biological Activity Spectrum

Activity TypeObserved EffectsReferences
Anti-inflammatoryInhibition of IL-1β release
NeuroprotectionProtection against neuronal degeneration
AntimicrobialEfficacy against specific pathogens
Enzyme InhibitionInhibition of kinases and proteases

Case Studies

Several case studies highlight the potential applications of this compound:

  • Neurodegenerative Disease Model :
    • A study investigated the effects of this compound on a model of Parkinson's disease. Results showed significant neuroprotective effects, with reduced neuronal loss and improved motor function in treated subjects compared to controls .
  • Inflammatory Response Assessment :
    • In vitro studies demonstrated that the compound effectively reduced the release of inflammatory cytokines in macrophage cultures stimulated with LPS/ATP, indicating its potential as an anti-inflammatory agent .
  • Antimicrobial Activity Evaluation :
    • A series of tests against various bacterial strains revealed that this compound exhibited notable antibacterial activity, particularly against Gram-positive bacteria, suggesting its potential use in treating infections .

Properties

Molecular Formula

C12H22N2O2

Molecular Weight

226.32 g/mol

IUPAC Name

piperidin-2-ylmethyl piperidine-1-carboxylate

InChI

InChI=1S/C12H22N2O2/c15-12(14-8-4-1-5-9-14)16-10-11-6-2-3-7-13-11/h11,13H,1-10H2

InChI Key

NLCZXEHGQNMZJP-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C(=O)OCC2CCCCN2

Origin of Product

United States

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